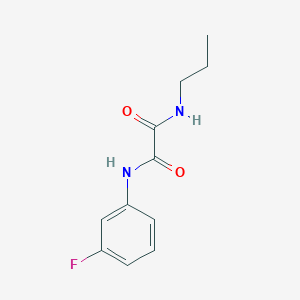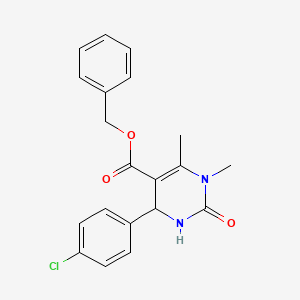
methyl N-(phenylsulfonyl)methioninate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl N-(phenylsulfonyl)methioninate (MPSM) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound belongs to the class of sulfonyl-containing amino acid derivatives and is known for its ability to act as a potent inhibitor of various enzymes.
作用机制
The mechanism of action of methyl N-(phenylsulfonyl)methioninate involves the binding of the compound to the active site of the target enzyme. This compound forms a covalent bond with the enzyme, which results in the inhibition of its activity. The exact mechanism of action of this compound may vary depending on the specific enzyme being targeted.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Inhibition of specific enzymes by this compound can lead to changes in cellular signaling pathways, protein expression, and cellular metabolism. This compound has also been shown to have anti-inflammatory and anti-tumor properties.
实验室实验的优点和局限性
One of the primary advantages of using methyl N-(phenylsulfonyl)methioninate in lab experiments is its ability to selectively inhibit specific enzymes. This property of this compound allows researchers to study the role of these enzymes in various biological processes. However, one of the limitations of using this compound is its potential toxicity. Careful control of the concentration and exposure time of this compound is required to ensure that the cells are not damaged.
未来方向
There are several future directions for the study of methyl N-(phenylsulfonyl)methioninate. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the identification of new enzymes that can be targeted by this compound. Additionally, further studies are needed to determine the potential therapeutic applications of this compound in various diseases, including cancer and inflammation.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. The synthesis method of this compound is a multi-step process that requires careful control of reaction conditions and purification steps. This compound has been extensively studied for its potential applications as an enzyme inhibitor, and its mechanism of action involves the binding of the compound to the active site of the target enzyme. This compound has various biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. Finally, there are several future directions for the study of this compound, including the development of new synthesis methods and the identification of new enzymes that can be targeted by the compound.
合成方法
The synthesis method of methyl N-(phenylsulfonyl)methioninate involves a series of chemical reactions that result in the formation of the final product. The first step involves the reaction of L-methionine with methanesulfonyl chloride to form N-(methanesulfonyl)-L-methionine. This intermediate is then reacted with methyl iodide to form the final product, this compound. The overall synthesis method of this compound is a multi-step process that requires careful control of reaction conditions and purification steps to ensure the production of a high-quality product.
科学研究应用
Methyl N-(phenylsulfonyl)methioninate has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is as an enzyme inhibitor. This compound has been shown to inhibit the activity of various enzymes, including proteases, kinases, and phosphatases. This property of this compound makes it a valuable tool for studying the role of these enzymes in various biological processes.
属性
IUPAC Name |
methyl 2-(benzenesulfonamido)-4-methylsulfanylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S2/c1-17-12(14)11(8-9-18-2)13-19(15,16)10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNPYYXZRSMGIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCSC)NS(=O)(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-butyl-2-(cyclohexylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B5159500.png)
![N-[2-oxo-2-phenyl-1-(1-pyrrolidinyl)ethyl]-2-furamide](/img/structure/B5159501.png)
![N-cyclohexyl-2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5159509.png)
![3-(4-fluorophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5159513.png)

![diethyl {[allyl(formyl)amino]methyl}phosphonate](/img/structure/B5159534.png)
![3-[1-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]-1-propanol trifluoroacetate (salt)](/img/structure/B5159543.png)
![N-{4-[(3-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5159546.png)
![5-methoxy-N-[2-(1H-pyrazol-1-yl)benzyl]-2-furamide](/img/structure/B5159551.png)




![methyl (4-{[1-(4-tert-butylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5159594.png)